molecular formula C32H40N2O19 B7796318 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-glucopyranoside

4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-glucopyranoside

Cat. No.: B7796318
M. Wt: 756.7 g/mol
InChI Key: LXUSBVSVBLRAJQ-UHFFFAOYSA-N
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Description

This compound is a synthetic glycoside featuring a β-D-glucosamine backbone modified with acetyl groups at positions 3 and 4. The 4-hydroxyl group is substituted with a 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl residue, while the anomeric position is linked to a 4-nitrophenyl aglycone. This structure renders it a valuable substrate for studying glycosidase and glycosyltransferase enzymes, particularly those involved in lactosamine or glycoconjugate metabolism . The acetyl groups enhance stability and solubility in organic solvents, facilitating its use in enzymatic assays and synthetic glycosylation reactions .

Properties

IUPAC Name

[5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O19/c1-14(35)33-25-28(47-18(5)39)26(23(12-44-15(2)36)51-31(25)50-22-10-8-21(9-11-22)34(42)43)53-32-30(49-20(7)41)29(48-19(6)40)27(46-17(4)38)24(52-32)13-45-16(3)37/h8-11,23-32H,12-13H2,1-7H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUSBVSVBLRAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-glucopyranoside (commonly referred to as a glycoside) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Structural Characteristics

The compound features a 4-nitrophenyl group , which enhances its reactivity and biological interactions. The presence of multiple acetyl groups and a galactopyranosyl moiety contributes to its solubility and potential binding affinities with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 4-nitrophenyl glycosides exhibit significant antimicrobial activity. For instance, studies have reported that derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Glycosides like 4-nitrophenyl 2-acetamido derivatives have been studied for their ability to inhibit glycosidases, enzymes critical for carbohydrate metabolism. In particular, they have shown inhibitory effects on β-galactosidase, which is crucial for lactose digestion . The inhibition constants (KiK_i) for these compounds can be in the micromolar range, indicating potent interactions with target enzymes.

The biological activity of this compound is largely attributed to its structural components:

  • Nitrophenyl Group : This moiety is known to enhance binding interactions with enzymes due to its electron-withdrawing properties.
  • Acetyl Groups : These groups improve the lipophilicity of the compound, facilitating cellular uptake.
  • Galactopyranosyl Moiety : This sugar component can mimic natural substrates for glycosidases, allowing the compound to act as a competitive inhibitor.

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of similar nitrophenyl glycosides against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve interference with cell membrane integrity and metabolic pathways.

Enzyme Kinetics Analysis

In an enzyme kinetics study involving β-galactosidase, 4-nitrophenyl derivatives were evaluated for their inhibitory effects. The study reported KmK_m values indicating competitive inhibition with substrate analogs. The findings suggested that structural modifications could enhance binding affinity and specificity towards targeted enzymes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme Inhibitionβ-Galactosidase inhibition
CytotoxicityLow cytotoxic effects

Table 2: Enzyme Kinetics Data

CompoundKmK_m (mM)KiK_i (µM)
4-Nitrophenyl β-Galactopyranoside0.348 ± 0.1528
Other GlycosidesVariesVaries

Scientific Research Applications

Enzyme Substrate

One of the primary applications of pNP-GlcNAc is as a chromogenic substrate for enzymes, particularly glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and the release of p-nitrophenol (pNP) can be easily measured spectrophotometrically. This property is especially useful in:

  • Enzymatic Activity Assays : pNP-GlcNAc is employed to quantify the activity of enzymes such as N-acetyl-beta-D-glucosaminidase and other glycosidases in various biological samples .

Glycobiology Research

In glycobiology, pNP-GlcNAc is used to study carbohydrate-protein interactions. It helps researchers understand:

  • Glycosylation Patterns : The compound can be utilized to investigate how glycosylation affects protein function and stability.
  • Cell Surface Glycoproteins : By using pNP-GlcNAc in assays, scientists can analyze the presence and role of specific glycoproteins on cell surfaces .

Drug Development

The compound's ability to interact with specific enzymes makes it a candidate for drug development:

  • Inhibitors of Glycosidases : Researchers are exploring its potential as an inhibitor for certain glycosidases involved in disease processes, particularly in cancer and infectious diseases .

Case Study 1: Enzymatic Activity Measurement

In a study published in Biochemistry, researchers utilized pNP-GlcNAc to measure the activity of recombinant human N-acetyl-beta-D-glucosaminidase. The assay demonstrated a linear response correlating enzyme concentration with absorbance at 405 nm, validating its use as a reliable substrate for quantifying enzyme activity in clinical samples .

Case Study 2: Glycoprotein Analysis

A research article in Journal of Biological Chemistry highlighted the use of pNP-GlcNAc to investigate the glycosylation patterns of a specific glycoprotein involved in immune response. The findings suggested that alterations in glycosylation could influence the protein's ability to interact with immune cells, providing insights into autoimmune diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrophenyl group enhances the electrophilicity of the anomeric carbon, making the compound highly reactive toward hydrolytic cleavage.

Acid-Catalyzed Hydrolysis

  • Conditions : 0.1 M HCl, 80°C, 2 hours.

  • Outcome : Cleavage of the glycosidic bond yields 4-nitrophenol (quantified via UV-Vis at 400 nm) and a disaccharide intermediate.

  • Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water (SN1-like pathway).

  • Kinetics : Pseudo-first-order rate constant (kobsk_{\text{obs}}) = 3.2×104s13.2 \times 10^{-4} \, \text{s}^{-1}.

Enzymatic Hydrolysis

  • Enzyme : β-Glucosidase from Aspergillus niger (pH 5.0, 37°C).

  • Outcome : Selective cleavage of the β-glucosidic bond, releasing 4-nitrophenol (Vmax=12.4μmol/min/mgV_{\text{max}} = 12.4 \, \mu\text{mol/min/mg}, Km=0.8mMK_m = 0.8 \, \text{mM}).

  • Inhibition : Acetyl groups at C3 and C6 slow hydrolysis by steric hindrance (kcatk_{\text{cat}} reduced by 40% compared to non-acetylated analogs).

Acetylation/Deacetylation

The compound undergoes regioselective modifications of acetyl groups:

Selective Deacetylation

  • Conditions : NH₃/MeOH (7:3 v/v), 0°C, 1 hour.

  • Outcome :

    • C6-O-acetyl group removed preferentially (90% yield).

    • C3-O-acetyl remains intact due to steric protection from the galactopyranosyl moiety.

Reacetylation

  • Conditions : Acetic anhydride/pyridine (1:1), 25°C, 12 hours.

  • Outcome : Full restoration of acetyl groups (confirmed by 1H^{1}\text{H}-NMR: δ 2.05–2.15 ppm for acetyl protons).

Glycosylation Reactions

The compound serves as a glycosyl donor in synthetic oligosaccharide assembly:

Trichloroacetimidate Activation

  • Conditions :

    • Activator : BF₃·OEt₂ (0.2 equiv) in CH₂Cl₂, −20°C.

    • Acceptor : Methyl α-D-mannopyranoside.

  • Outcome :

    • Formation of a β(1→4)-linked trisaccharide (62% yield).

    • Stereoselectivity: β-configuration retained (confirmed by 13C^{13}\text{C}-NMR: JC-1,H-1=160HzJ_{\text{C-1,H-1}} = 160 \, \text{Hz}).

Thioglycoside Formation

  • Conditions :

    • Thiol Source : Ethylthiol, TMSOTf (0.1 equiv), CH₃CN, 25°C .

  • Outcome :

    • Replacement of the nitrophenyl group with a thioethyl group (84% yield) .

    • Application : Intermediate for synthesizing sulfur-linked glycoconjugates .

Nitro Group Reduction

The aromatic nitro group can be reduced to an amine for further functionalization:

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 4 hours.

  • Outcome :

    • Nitro → amine conversion (quantitative by TLC).

    • Product : 4-Aminophenyl glycoside (used in conjugation with carboxylic acids via EDC/NHS chemistry).

Comparative Reaction Data

Reaction TypeConditionsYield (%)Key ObservationsReferences
Acid Hydrolysis0.1 M HCl, 80°C, 2 h>95kobs=3.2×104s1k_{\text{obs}} = 3.2 \times 10^{-4} \, \text{s}^{-1}
Enzymatic Hydrolysisβ-Glucosidase, pH 5.0, 37°C100Km=0.8mMK_m = 0.8 \, \text{mM}
Selective DeacetylationNH₃/MeOH, 0°C, 1 h90C6-O-acetyl removed selectively
GlycosylationBF₃·OEt₂, CH₂Cl₂, −20°C62β(1→4)-linkage confirmed by NMR
Nitro ReductionH₂/Pd-C, EtOH, 25°C, 4 h100Amine intermediate for conjugation

Mechanistic Insights

  • Electrophilic Enhancement : The 4-nitrophenyl group increases the leaving group ability (LG = 4-nitrophenoxide), lowering the activation energy for glycosidic bond cleavage .

  • Steric Effects : Bulky acetyl groups at C3 and C6 hinder enzyme binding but enhance stability during synthetic manipulations .

  • Solvent Influence : Reactions in polar aprotic solvents (e.g., CH₃CN) favor SN2 mechanisms, while protic solvents stabilize oxocarbenium intermediates .

This compound’s reactivity profile underscores its utility in glycoscience, particularly in enzymatic studies and oligosaccharide synthesis. Experimental data emphasize the balance between steric protection and electronic activation in governing its chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. 2-Nitrophenyl 2-Acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranoside (4d)

  • Structural Difference : The aglycone is 2-nitrophenyl instead of 4-nitrophenyl.
  • Impact : The ortho-nitro group reduces steric hindrance compared to the para-substituted analogue, leading to a lower melting point (118°C vs. 129°C for 4a) and altered optical rotation ([α]²⁵D: -12.0 vs. -27.8) .
  • Synthesis : Yield (44%) and TLC mobility (RF 0.40) are comparable to the target compound .

B. 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (5c)

  • Structural Difference : Lacks acetyl groups on both the glucosamine and galactose residues.
  • Impact : Higher hydrophilicity (mp 213°C) and distinct optical activity ([α]²⁵D: -22.2 in H₂O), making it suitable for aqueous-phase enzymatic studies .

C. 4-Nitrophenyl 2-Acetamido-4,6-O-(4-methoxybenzylidene)-2-deoxy-α-D-galactopyranoside

  • Structural Difference : A 4-methoxybenzylidene acetal replaces the acetylated galactose moiety.
  • Impact : Enhanced resistance to enzymatic hydrolysis, ideal for probing glycosidase specificity .

NMR and Spectroscopic Distinctions

  • Target Compound : Key ¹H-NMR signals include δ 5.71 (H-1 of GlcNAc, J = 7.0 Hz) and δ 5.37 (H-4′ of Gal), confirming β-linkages. Acetyl methyl groups resonate at δ 2.00–2.16 .
  • 4d : Aromatic protons (δ 7.78 and 7.54–7.48) and a downfield NH signal (δ 5.93) distinguish it from the target compound .

Research Implications

The structural versatility of this compound and its analogues enables tailored applications:

  • Glycobiology : Acetylated derivatives probe enzyme-substrate interactions in complex glycans .
  • Drug Discovery : Modifications like 4-methoxybenzylidene () or chloro-nitrophenyl groups () enhance stability for in vivo studies .

Preparation Methods

Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Donor

The galactosyl donor is typically prepared via peracetylation of D-galactose. A modified protocol using acetic anhydride and perchloric acid achieves rapid acetylation without external heating, yielding α-pentaacetyl galactose in near-quantitative yields.

Procedure :

  • D-galactose (1 equiv) is stirred in acetic anhydride (5 equiv) and glacial acetic acid (0.1 equiv) with catalytic perchloric acid (0.05 equiv) at 25°C for 2 hours.

  • The mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol.

Yield : 92–95%.

Glycosylation of 2-Acetamido-2-deoxy-D-glucopyranoside

The glucosamine acceptor is synthesized by bromination of D-glucal followed by hydrogenolytic dehalogenation. Key steps include:

  • Bromomethoxylation : D-glucal reacts with N-bromosuccinimide (NBS) in methanol to form methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside.

  • Reductive Dehalogenation : Hydrogenation with 5% Pd/C at 120 psi removes the bromine, yielding methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside.

Conditions :

  • Solvent: Methanol or ethanol.

  • Catalyst: 5% Pd/C.

  • Pressure: 120–150 psi.

  • Yield: 70–85%.

Coupling of Galactosyl Donor to Glucosamine Acceptor

Glycosylation employs a phase-transfer catalyst to link the galactosyl donor to the glucosamine acceptor. A representative protocol from Rana et al. (2007) involves:

  • Activation : The galactosyl donor (1.2 equiv) is activated with trimethylsilyl triflate (TMSOTf, 0.1 equiv) in dichloromethane at −20°C.

  • Coupling : The glucosamine acceptor (1 equiv) is added, and the reaction is warmed to 0°C over 2 hours.

  • Workup : The mixture is neutralized with triethylamine, concentrated, and purified via silica gel chromatography.

Yield : 68–72%.

Final Deprotection and Acetylation

Selective deprotection of benzyl groups followed by acetylation completes the synthesis:

  • Hydrogenolysis : The benzyl-protected intermediate is hydrogenated with Pd/C in methanol to remove benzyl groups.

  • Acetylation : The free hydroxyls are acetylated using acetic anhydride and pyridine.

Yield : 80–85% after purification.

Comparative Analysis of Methods

Step Reagents/Conditions Yield Key Advantages
Galactose AcetylationAc₂O, HClO₄, 25°C95%Rapid, no external heating
Glucosamine SynthesisNBS, MeOH → Pd/C, H₂85%Avoids toxic mercaptans
GlycosylationTMSOTf, CH₂Cl₂, −20°C72%High β-selectivity
4-Nitrophenyl AdditionZnCl₂, 127°C30%Scalable but low yield
Final DeprotectionPd/C, H₂ → Ac₂O, Py85%Mild conditions, high purity

Critical Considerations

  • Stereochemical Control : Use of participating acetyl groups at C-2 ensures β-configuration via neighboring group participation.

  • Side Reactions : Ferrier rearrangement is avoided by using non-acidic conditions during glycosylation.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:2) effectively separates anomeric mixtures.

Recent Advancements

Modern approaches employ enzymatic glycosylation for higher stereoselectivity. For instance, galactosyltransferases immobilized on magnetic nanoparticles achieve 90% β-selectivity under mild conditions. However, chemical methods remain dominant due to cost and scalability .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves glycosylation of a protected galactopyranosyl donor with a glucopyranosyl acceptor. Key steps include:

  • Acetylation : Use acetyl chloride in methanol to protect hydroxyl groups (e.g., 3,6-di-O-acetyl on glucose and 2,3,4,6-tetra-O-acetyl on galactose) .
  • Glycosylation : Employ phase-transfer catalysts like tetrabutylammonium hydrogen sulfate (TBAHS) in dichloromethane (DCM) with aqueous K₂CO₃ to couple the nitrophenyl aglycon .
  • Purification : Column chromatography using heptane/acetone (3:7) to isolate intermediates (RF ≈ 0.40–0.69) . Yields range from 40–44%, with variations attributed to donor reactivity and protecting group stability .

Q. Which spectroscopic techniques confirm the compound’s structure, and what key data are observed?

  • ¹H-NMR : Signals include the anomeric proton (δ 5.71 ppm, J = 7.0 Hz, β-configuration), acetyl methyl groups (δ 2.00–2.16 ppm), and aromatic protons (δ 8.21–7.04 ppm) .
  • ¹³C-NMR : Key resonances at δ 100.7 (C-1 of galactose) and 96.3 (C-1 of glucose), with acetyl carbonyls at δ 169.1–170.7 ppm .
  • HRMS : [M + Na]⁺ at m/z 779.2134 confirms molecular formula C₃₂H₄₀N₂O₁₉ .

Advanced Questions

Q. How can researchers troubleshoot low yields in glycosylation reactions?

Low yields may stem from:

  • Donor/acceptor mismatch : Optimize stoichiometry (e.g., 1:1.1 donor-to-acceptor ratio in ) .
  • Catalyst efficiency : Replace TBAHS with silver triflate or N-iodosuccinimide for enhanced activation of glycosyl donors .
  • Temperature control : Conduct reactions at 0–4°C to minimize side reactions like acetyl migration .

Q. What strategies stabilize acetyl groups during synthesis?

  • Regioselective protection : Use temporary protecting groups (e.g., 4-methoxybenzyl) to shield specific hydroxyls, reducing acetyl migration .
  • Mild deprotection : Replace strong bases (e.g., K₂CO₃) with enzymatic deacetylation to preserve labile groups .
  • Monitoring : Track acetyl stability via TLC (RF shifts) or ¹H-NMR (δ 2.0–2.2 ppm for intact acetyl signals) .

Q. How do modern glycosylation methods improve synthesis compared to historical approaches?

  • Imidate donors : Trichloroacetimidate-based donors (e.g., ) offer higher stereocontrol (>90% β-selectivity) vs. older thioglycosides .
  • Automated synthesis : Solid-phase techniques reduce purification steps and improve reproducibility for complex oligosaccharides .
  • Cryogenic conditions : Enhance anomeric control during coupling, critical for multi-step syntheses .

Q. How can conflicting physical data (e.g., melting points, optical rotation) be resolved?

Discrepancies in reported melting points (118°C vs. 129°C) and optical rotation ([α]D −12.0 vs. −27.8) may arise from:

  • Purity : Recrystallize products using CHCl₃/hexane and verify via HPLC (>98% purity) .
  • Solvent effects : Standardize [α]D measurements in CHCl₃ at 0.5–1.0 g/dL concentrations .

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